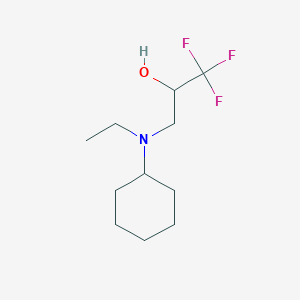

3-(Cyclohexyl(ethyl)amino)-1,1,1-trifluoropropan-2-ol

Description

3-(Cyclohexyl(ethyl)amino)-1,1,1-trifluoropropan-2-ol is a fluorinated amino alcohol characterized by a cyclohexyl-ethyl-amino group and a trifluoromethylated propanol backbone. The compound’s structure combines lipophilic (cyclohexyl, ethyl) and polar (hydroxyl, amino) moieties, with fluorine atoms enhancing electronegativity and metabolic stability.

Properties

Molecular Formula |

C11H20F3NO |

|---|---|

Molecular Weight |

239.28 g/mol |

IUPAC Name |

3-[cyclohexyl(ethyl)amino]-1,1,1-trifluoropropan-2-ol |

InChI |

InChI=1S/C11H20F3NO/c1-2-15(8-10(16)11(12,13)14)9-6-4-3-5-7-9/h9-10,16H,2-8H2,1H3 |

InChI Key |

NWCLSMLBAURNDX-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC(C(F)(F)F)O)C1CCCCC1 |

Origin of Product |

United States |

Preparation Methods

Synthesis via Nucleophilic Substitution and Fluorination

| Step | Description | Reagents & Conditions | References |

|---|---|---|---|

| Step 1: Preparation of the amino precursor | Alkylation of cyclohexylamine with ethyl halides to form N-ethylcyclohexylamine | Ethyl bromide or chloride, base (NaH, K2CO3), reflux | Derived from standard amination protocols (see) |

| Step 2: Introduction of trifluoromethyl group | React N-ethylcyclohexylamine with a trifluoromethylating reagent | Togni reagent, Ruppert-Prakash reagent (TMS-CF3), or Umemoto reagent, under inert atmosphere, at 0–25°C | As per fluorination methodologies () |

| Step 3: Hydroxylation at the 2-position | Hydroxylation via oxidation or addition to the trifluoromethylated intermediate | Use of OsO4, or via hydroboration-oxidation, under controlled conditions | Standard hydroxylation methods () |

Synthesis via Multi-Component Reactions

| Step | Description | Reagents & Conditions | References |

|---|---|---|---|

| Step 1: Formation of the amino alcohol backbone | Condensation of suitable aldehyde or ketone with amines | Formaldehyde, cyclohexylamine, ethanol, acid catalyst | Similar to amino alcohol synthesis () |

| Step 2: Fluorination | Use of electrophilic fluorinating agents to introduce trifluoromethyl group | Selectfluor, diethylaminosulfur trifluoride (DAST) | As per fluorination protocols () |

| Step 3: Cyclization and final modifications | Cyclization to incorporate the cyclohexyl group | Heating under reflux with appropriate catalysts | Standard cyclization reactions () |

Patented Methodology (Based on Patent Data)

According to patent EP2821398A1, a method involves:

- Dissolving a precursor compound in a suitable solvent (e.g., tetrahydrofuran, dichloromethane).

- Reacting with a sodium alkoxide (NaOtBu) to generate an alkoxide intermediate.

- Adding a fluorinated precursor under controlled temperature (20–40°C).

- Stirring for extended periods (17–18 hours) to ensure complete reaction.

- Work-up involving acidification, extraction, and purification via chromatography.

This approach emphasizes the importance of solvent choice, temperature control, and reaction time to optimize yield and selectivity.

Reaction Conditions & Parameters

| Parameter | Typical Range | Notes | References |

|---|---|---|---|

| Solvent | Tetrahydrofuran, dichloromethane, acetonitrile | Selected based on solubility and reactivity | , |

| Temperature | 0°C to 160°C | Reactions often conducted at room temperature to reflux, depending on step | , |

| Reaction Time | 17–72 hours | Extended stirring for complete conversion | , |

| Pressure | Atmospheric to 10 bar | For fluorination steps, sometimes elevated pressure enhances reactivity |

Material & Reagent Specifications

| Reagent | Purity | Role | Source | Notes |

|---|---|---|---|---|

| Cyclohexylamine | ≥99% | Amination precursor | Commercial suppliers | Used directly or after purification |

| Ethyl halides | ≥98% | Alkylation agents | Commercial | Reflux conditions to prevent side reactions |

| TMS-CF3 (Trimethylsilyl trifluoromethyl) | ≥98% | Trifluoromethyl source | Specialized suppliers | Under inert atmosphere, low temperature |

| NaOtBu (Sodium tert-butoxide) | ≥98% | Base for deprotonation | Commercial | Anhydrous conditions necessary |

| Solvents (THF, DCM, acetonitrile) | Anhydrous | Reaction medium | Reagent-grade | Dried over molecular sieves |

Summary of Key Findings

- The synthesis predominantly involves nucleophilic substitution to form the amino precursor, followed by fluorination to introduce the trifluoromethyl group.

- The choice of fluorinating reagent (e.g., TMS-CF3) and reaction conditions critically influences yield and regioselectivity.

- Hydroxylation at the 2-position is achieved via oxidation or addition reactions, often under mild conditions to prevent side reactions.

- Patented methods highlight the importance of solvent selection, temperature control, and reaction duration for optimal synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(Cyclohexyl(ethyl)amino)-1,1,1-trifluoropropan-2-ol undergoes various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form different amines or alcohols.

Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used to facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of cyclohexyl(ethyl)amino ketone or aldehyde.

Reduction: Formation of cyclohexyl(ethyl)amino alcohols or amines.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-(Cyclohexyl(ethyl)amino)-1,1,1-trifluoropropan-2-ol has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound in drug discovery and development.

Medicine: Explored for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(Cyclohexyl(ethyl)amino)-1,1,1-trifluoropropan-2-ol involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Research Findings and Implications

- Fluorination Effects : Trifluoromethyl groups in all analogs enhance metabolic stability and electronegativity, critical for drug design .

- Amino Alcohol vs. Amine: Hydroxyl-containing analogs (e.g., target compound) exhibit higher polarity, favoring solubility and target engagement, while amine salts prioritize stability .

Biological Activity

3-(Cyclohexyl(ethyl)amino)-1,1,1-trifluoropropan-2-ol is an organic compound with a unique structure that combines cyclohexyl and ethylamino groups along with a trifluoropropanol moiety. This compound has garnered interest in various fields including medicinal chemistry and drug development due to its potential biological activities.

- Molecular Formula: C11H20F3NO

- Molecular Weight: 239.28 g/mol

- IUPAC Name: 3-[cyclohexyl(ethyl)amino]-1,1,1-trifluoropropan-2-ol

- Canonical SMILES: CCN(CC(C(F)(F)F)O)C1CCCCC1

| Property | Value |

|---|---|

| Molecular Formula | C11H20F3NO |

| Molecular Weight | 239.28 g/mol |

| Boiling Point | Not specified |

| Melting Point | Not specified |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The trifluoromethyl group enhances lipophilicity, facilitating effective interactions with lipid membranes and proteins. The amino group can form hydrogen bonds with biological macromolecules, influencing their activity.

Potential Targets

- Enzymatic Inhibition: The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.

- Receptor Modulation: It could interact with receptors, potentially modulating signaling pathways critical for cellular functions.

Biological Activity Studies

Research on the biological activities of this compound is still emerging. However, preliminary studies suggest several potential applications:

Anticancer Activity

Recent studies have explored the use of compounds similar to this compound as inhibitors of polo-like kinase 4 (PLK4), a protein involved in cell division and cancer progression. Inhibition of PLK4 can lead to reduced proliferation of cancer cells by disrupting centriole duplication .

Neuroprotective Effects

Another area of investigation is the neuroprotective potential of this compound. Compounds containing similar functional groups have shown promise in protecting neuronal cells from oxidative stress and apoptosis, suggesting that this compound may also possess such properties.

Study on PLK4 Inhibition

A study investigated the effects of PLK4 inhibitors on various cancer cell lines. The results indicated that these inhibitors could significantly reduce cell viability in cancerous cells while sparing normal cells . This suggests a potential therapeutic window for compounds like this compound in cancer treatment.

Neuroprotective Mechanisms

In vitro studies using similar amine-based compounds demonstrated their ability to mitigate neuronal cell death induced by toxic agents. These compounds were shown to enhance cell survival rates and reduce markers of oxidative stress .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 3-(cyclohexyl(ethyl)amino)-1,1,1-trifluoropropan-2-ol, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or reductive amination. For example, trifluoromethyl ketones (e.g., 3-(cyclohexyl)-1,1,1-trifluoropropan-2-one) can react with ethylamine derivatives under catalytic hydrogenation . Temperature and solvent polarity critically affect regioselectivity: polar aprotic solvents (e.g., DMF) favor amine substitution, while non-polar solvents may lead to side reactions. Purification via column chromatography (silica gel, hexane/EtOAc gradient) is recommended, with yields typically 50–70% .

Q. How can the stereochemistry and enantiomeric purity of this compound be characterized?

- Methodological Answer : Chiral HPLC (e.g., Chiralpak IA column) with a hexane/isopropanol mobile phase resolves enantiomers. Circular dichroism (CD) spectroscopy and X-ray crystallography (if single crystals are obtainable) confirm absolute configuration. For example, related trifluoropropanol derivatives showed distinct Cotton effects at 220–250 nm in CD spectra .

Q. What physicochemical properties (e.g., logP, solubility) are critical for designing in vitro assays?

- Methodological Answer : The compound’s logP (~2.8) suggests moderate lipophilicity, suitable for cell permeability. Solubility in aqueous buffers (e.g., PBS) can be enhanced using co-solvents like DMSO (<1% v/v). Thermal stability (assessed via TGA/DSC) shows decomposition above 200°C, indicating suitability for room-temperature storage .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the compound’s binding affinity in protein-ligand interactions?

- Methodological Answer : The CF₃ group enhances electronegativity and hydrophobic interactions. Molecular docking studies (e.g., using AutoDock Vina) with CETP (cholesteryl ester transfer protein) reveal that the trifluoropropanol moiety occupies a hydrophobic tunnel, mimicking lipid substrates. Mutagenesis (e.g., CETP W85A) disrupts binding, confirming the role of van der Waals contacts .

Q. What strategies resolve contradictions between in vitro activity and in vivo efficacy for this compound?

- Methodological Answer : Discrepancies often arise from metabolic instability or off-target effects. Metabolite profiling (LC-MS/MS) identifies major degradation pathways (e.g., oxidative deamination). Pharmacokinetic optimization via prodrug derivatization (e.g., esterification of the hydroxyl group) improves bioavailability, as seen in analogous CETP inhibitors .

Q. How do structural modifications (e.g., cyclohexyl vs. phenyl substituents) alter biological activity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.